molecular formula C12H12N2O B1202346 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl- CAS No. 59156-98-8

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl-

Cat. No. B1202346
CAS RN: 59156-98-8
M. Wt: 200.24 g/mol
InChI Key: HBJBUERIDCPCHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl-” is a natural product found in Trigonostemon lii and Trigonostemon bonianus . It has a molecular formula of C11H10N2O and a molecular weight of 186.21 g/mol .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, a class of TRPV1 antagonists was constructed on 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole as A-region and triazole as B-region . The SAR analysis indicated that 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole analogues displayed excellent antagonism of hTRPV1 activation by capsaicin .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[3,4-b]indole core, which is a tetrahydro structure. The InChI string representation of the molecule is InChI=1S/C11H10N2O/c14-11-10-8 (5-6-12-11)7-3-1-2-4-9 (7)13-10/h1-4,13H,5-6H2, (H,12,14) .


Chemical Reactions Analysis

The compound has been used as a core structure in the design of various derivatives. For example, it has been used in the design of TRPV1 antagonists . The compound has also been identified as a novel, druglike ER ligand .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 186.21 g/mol and a molecular formula of C11H10N2O . Other physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.

properties

IUPAC Name

2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-14-7-6-9-8-4-2-3-5-10(8)13-11(9)12(14)15/h2-5,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJBUERIDCPCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1=O)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974581
Record name 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl-

CAS RN

59156-98-8
Record name Strychnocarpine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059156988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl-
Reactant of Route 2
Reactant of Route 2
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl-
Reactant of Route 3
Reactant of Route 3
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl-
Reactant of Route 4
Reactant of Route 4
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl-
Reactant of Route 5
Reactant of Route 5
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl-
Reactant of Route 6
Reactant of Route 6
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-methyl-

Q & A

Q1: Can you elaborate on the structure-activity relationship (SAR) of strychnocarpine and related β-carbolines?

A2: Studies exploring the synthesis and serotonin-receptor activity of substituted 1-oxo-1,2,3,4-tetrahydro-β-carbolines, including strychnocarpine derivatives, revealed that all the tested compounds demonstrated low affinity for the serotonin receptor. [] This suggests that specific structural features within this class of compounds significantly influence their interaction with the serotonin receptor.

Q2: Are there efficient synthetic routes for strychnocarpine?

A3: Several synthetic approaches to strychnocarpine have been developed. One method utilizes a palladium-catalyzed intramolecular arylative carboxylation of allenes with CO2, leading to the formation of 3-substituted indole-2-carboxylic acids. These acids can be further transformed into strychnocarpine. [] Another strategy employs a PIDA/I2-mediated α- and β-C(sp3)-H bond dual functionalization of tertiary amines, enabling the synthesis of various natural products, including strychnocarpine. [] Additionally, a Pd/Cu cocatalyzed oxidative tandem C-H aminocarbonylation and dehydrogenation of tryptamines provides a convenient route to carbolinones, including strychnocarpine and its derivatives. []

Q3: Has the antiviral activity of strychnocarpine or its derivatives been investigated?

A4: Yes, research has explored the antiviral potential of strychnocarpine derivatives. A study demonstrated that visible-light-driven C-H oxidation of cyclic tertiary amines could be utilized to synthesize δ-lactams, which exhibited potent antiviral activity against human cytomegalovirus (HCMV). This method provides a sustainable route for preparing various Strychnocarpine alkaloid derivatives with potential antiviral applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.